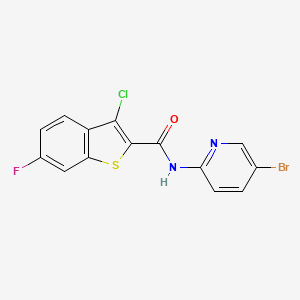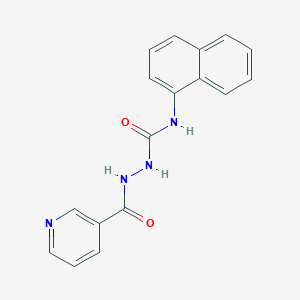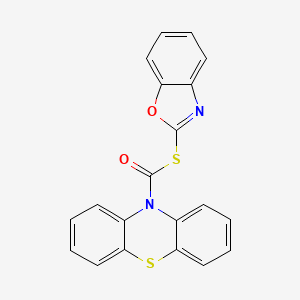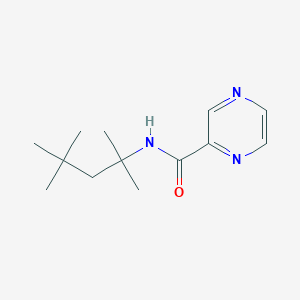
N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
説明
N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as L-741,626, is a selective and potent antagonist of the dopamine D2 receptor. It has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease and schizophrenia.
作用機序
N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide works by selectively blocking the dopamine D2 receptor. This receptor is responsible for regulating dopamine activity in the brain, and blocking it can help to restore normal dopamine levels. This can improve symptoms associated with Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to block the dopamine D2 receptor. This can improve symptoms associated with Parkinson's disease, such as tremors, rigidity, and bradykinesia. It can also improve symptoms associated with schizophrenia, such as hallucinations and delusions.
実験室実験の利点と制限
The advantages of using N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide in lab experiments include its high potency and selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of using this compound is that it is not suitable for studying the effects of dopamine on other receptors, as it is highly selective for the dopamine D2 receptor.
将来の方向性
There are several future directions for research on N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One area of interest is the development of more potent and selective dopamine D2 receptor antagonists for the treatment of Parkinson's disease and schizophrenia. Another area of interest is the study of the biochemical and physiological effects of this compound on other dopamine receptors and their potential role in neurological disorders. Finally, further research is needed to determine the long-term safety and efficacy of this compound in treating these disorders.
科学的研究の応用
N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential use in treating various neurological disorders. It has been shown to have a high affinity for the dopamine D2 receptor and can effectively block its activity. This makes it a potential candidate for treating Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain. This compound has also been studied for its potential use in treating schizophrenia, which is associated with an overactivity of dopamine receptors in the brain.
特性
IUPAC Name |
N-(3-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-5-4-8-16(11-13)18-17(20)19-10-9-14-6-2-3-7-15(14)12-19/h2-8,11H,9-10,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYNZRPAOXYOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]methyl}pyrimidin-2-yl)amino]acetic acid](/img/structure/B3482796.png)


![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B3482828.png)

![4-chloro-3-nitro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3482846.png)



![4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]morpholine](/img/structure/B3482862.png)

![N-(2-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B3482882.png)


